![molecular formula C13H10O6 B2934625 3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione CAS No. 156426-82-3](/img/structure/B2934625.png)
3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione is a complex organic compound with the molecular formula C11H10O5 It is a derivative of pyran, a heterocyclic compound containing an oxygen atom in the ring structure
Preparation Methods
The synthesis of 3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of acetoacetic ester with a suitable aldehyde, followed by cyclization to form the pyran ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents used in these reactions include acids, bases, and various organic solvents.
Scientific Research Applications
3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione exerts its effects involves interactions with various molecular targets. These interactions can include binding to enzymes or receptors, altering their activity, and affecting cellular pathways. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione can be compared with other similar compounds, such as:
2H,5H-Pyrano[4,3-b]pyran-2,5-dione: A related compound with a similar core structure but different substituents.
4,7-Dimethyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione: Another derivative with methyl groups at different positions, affecting its chemical properties and reactivity
Properties
IUPAC Name |
7-methyl-3-(3-oxobutanoyl)pyrano[3,2-c]pyran-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O6/c1-6(14)3-10(15)8-5-9-11(19-12(8)16)4-7(2)18-13(9)17/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIHCINHLYKZDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C(=O)O2)C(=O)CC(=O)C)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is notable about the interaction of 3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione with alkali and alkaline earth metals?
A1: Research indicates that the enol form of this compound exhibits strong interactions with alkali and alkaline earth metal cations. Studies utilizing absorption and fluorescence spectroscopy, alongside NMR and mass spectrometry, have revealed the formation of complexes between the compound and these cations in acetonitrile solutions []. Notably, complexes with calcium and magnesium demonstrate significantly higher stability compared to those typically observed with crown-ether-based fluoroionophores in the same solvent [].
Q2: What is the primary reaction observed when this compound is reacted with aromatic amines?
A2: The reaction of this compound with aromatic amines primarily yields 3-(arylaminomethylene)-6-methylpyran-2,4-dione []. This finding led to the correction of previously reported structures for the products of these reactions [].
Q3: Are there any computational chemistry studies related to this compound?
A3: Yes, semi-empirical PM3 calculations have been employed to investigate the potential binding sites of this compound with metal cations. These calculations suggest that the heterocyclic oxygen atom, as well as the two oxygen atoms in the side chain, could participate in cation binding [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
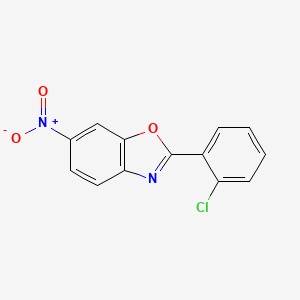
![8-((4-benzylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2934544.png)
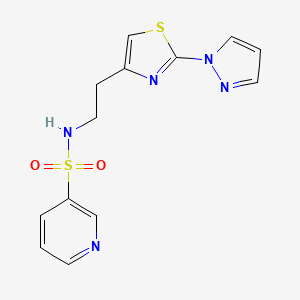
![3-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2934546.png)
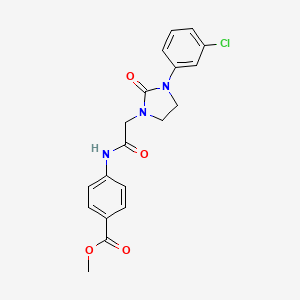
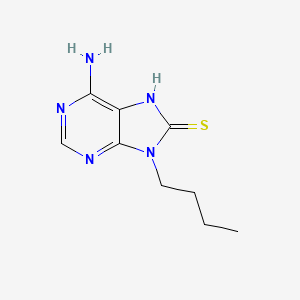
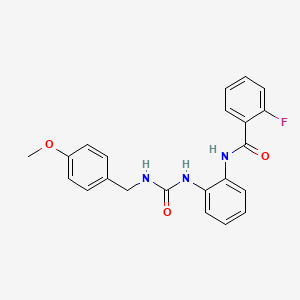
![5-chloro-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine](/img/structure/B2934552.png)
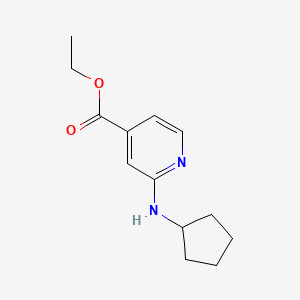
![4-fluoro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzamide](/img/structure/B2934558.png)
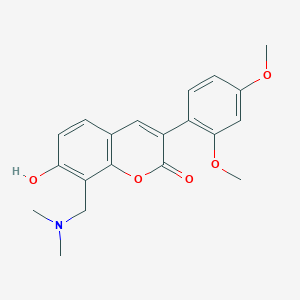

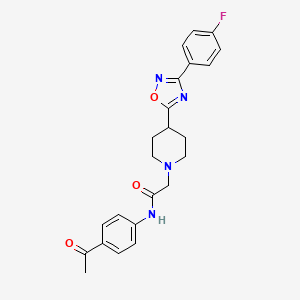
![(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide](/img/structure/B2934565.png)
